molecular formula C11H12N2O B1335998 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline CAS No. 827582-20-7

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline

Cat. No.: B1335998
CAS No.: 827582-20-7
M. Wt: 188.23 g/mol
InChI Key: SEKVLTAKYGGEJM-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety substituted at the 3-position with a 4,5-dimethyloxazole ring. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol (CAS: 708258-27-9) . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, making the compound valuable in coordination chemistry and pharmaceutical synthesis. The methyl groups at the 4- and 5-positions of the oxazole enhance hydrophobicity and steric bulk, influencing reactivity and ligand-metal interactions .

Properties

IUPAC Name

3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKVLTAKYGGEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827582-20-7
Record name 3-(dimethyl-1,3-oxazol-2-yl)aniline
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Preparation Methods

The synthesis of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-2-nitroaniline with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce 3-(4,5-dimethyl-1,3-oxazol-2-yl)amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Position Key Features Reference
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline C₁₁H₁₂N₂O 188.23 708258-27-9 3-position Aromatic oxazole, strong electron-withdrawing effects
4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline C₁₁H₁₂N₂O 188.23 708258-27-9 4-position Isomeric shift alters electronic distribution
2-(4,5-Dihydro-1,3-oxazol-2-yl)aniline C₉H₁₀N₂O 162.19 54472-46-7 2-position Dihydrooxazole (saturated ring), reduced conjugation
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline C₁₁H₁₄N₂O 190.24 69876-88-6 4-position Steric hindrance from geminal dimethyl groups
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline C₉H₉BrN₂O 241.09 1807700-37-3 2-position Bromine substituent enhances halogen bonding

Key Observations:

  • Positional Isomerism: The 3- and 4-substituted oxazole-aniline isomers exhibit distinct electronic profiles. The 3-substituted derivative (target compound) shows stronger electron-withdrawing effects due to proximity of the oxazole ring to the aniline’s amino group, influencing reactivity in coupling reactions .
  • Saturation vs. Aromaticity : Dihydrooxazole derivatives (e.g., 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline) lack aromatic conjugation in the oxazole ring, reducing stability and altering coordination behavior compared to fully aromatic oxazoles .
  • Steric Effects : Geminal dimethyl groups (e.g., in 4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline) introduce significant steric hindrance, affecting ligand-metal complex geometry .

Physicochemical Properties

Property This compound 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline 2-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
Melting Point Not reported Not reported 268 K (synthesis condition)
Solubility Low in water; high in DMSO Similar to 3-isomer Moderate in polar solvents
UV-Vis λmax ~290 nm (aromatic π→π*) ~285 nm ~275 nm (weaker conjugation)

Biological Activity

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to engage in hydrogen bonding and other interactions with biological targets. This structural characteristic is pivotal for its biological activity, particularly in enzyme inhibition and modulation of protein interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The oxazole ring can interact with active sites on enzymes, potentially leading to their inhibition. This interaction is crucial for its role in various therapeutic applications.
  • Protein Interactions : The compound's structural similarity to biologically active molecules allows it to modulate protein functions effectively.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit notable anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and U-937. These studies often report IC50 values in the micromolar range, indicating significant cytotoxic effects against these cancer cells .
CompoundCell LineIC50 Value (µM)
This compoundMCF-70.65
Similar Oxazole DerivativeU-9372.41

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its ability to inhibit monoamine oxidase enzymes suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes at low concentrations, showcasing its potential as a therapeutic agent in conditions requiring enzyme modulation.
  • Cytotoxicity Research : Another significant study reported that compounds derived from the oxazole structure displayed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways .

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